4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate is a bicyclic organic compound featuring a fused cyclopentane-chromene core. The structure includes a ketone group at the 4-position of the cyclopentane ring and a pivalate (2,2-dimethylpropanoate) ester substituent at the 7-position of the chromene moiety.
Properties
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(2,3)16(19)20-10-7-8-12-11-5-4-6-13(11)15(18)21-14(12)9-10/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTGQFHRGFGWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the chromen ring, followed by the introduction of the pivalate ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromen ring or the ester group, leading to different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methodological Considerations
Structural analyses of these compounds rely heavily on X-ray crystallography and computational tools. The SHELX suite (e.g., SHELXL for refinement) and WinGX/ORTEP for data processing and visualization are widely employed in such studies . For instance, the indole analog’s structure was refined to R = 0.055 using SHELXL, highlighting the precision of these methods .
Biological Activity
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview of its mechanisms and effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 262.30 g/mol. The compound features a fused chromene and cyclopentane ring system, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer metabolism and inflammation pathways. For example, it has shown potential in modulating pathways associated with apoptosis and cell proliferation in cancer cell lines.
- Anti-inflammatory Effects : The compound's ability to interact with inflammatory mediators suggests it may have therapeutic potential for treating inflammatory diseases. Studies indicate that it can reduce the production of pro-inflammatory cytokines .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : Potential interactions with various receptors could mediate its anti-inflammatory and anticancer effects.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of similar compounds:
- Study on Anticancer Activity : In vitro assays demonstrated that derivatives of this compound significantly reduced the viability of cancer cells by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Study : A recent study highlighted the compound's ability to downregulate TNF-alpha and IL-6 production in macrophages stimulated by lipopolysaccharides (LPS).
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen | C_{15}H_{14}O_3 | Antioxidant properties |
| 6-Methyl-4-oxo-cyclopenta[c]chromen | C_{16}H_{18}O_5 | Anticancer activity |
| 4-Oxo-cyclopenta[c]chromene derivatives | Varies | Diverse pharmacological effects |
This comparison illustrates how variations in structure can lead to differences in biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl pivalate, and how can purity be validated?
- Methodology : Optimize synthesis via esterification of the parent hydroxyl compound (e.g., 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol) with pivaloyl chloride in anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane). Pivalate esters are prone to hydrolysis under acidic/basic conditions; ensure inert atmosphere during synthesis.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (ICH guidelines):
- Temperature : 25°C, 40°C, and 60°C.
- Humidity : 75% RH.
- Analyze degradation products via LC-MS and compare with forced degradation samples (acid/base/oxidative stress) .
- Data Interpretation : Use Arrhenius equation to extrapolate shelf life. Pivaloyl groups may enhance steric protection against hydrolysis compared to smaller esters.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopenta[c]chromen core in catalytic reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the chromen ring. Focus on the α,β-unsaturated ketone moiety for nucleophilic attack or cycloaddition reactions. Validate predictions with experimental kinetics (e.g., Diels-Alder reactions with dienes) .
- Data Contradiction Analysis : If experimental reaction rates deviate from computational predictions, re-evaluate solvent effects (PCM models) or catalyst interactions (e.g., Lewis acids).
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Step 1 : Replicate assays under standardized conditions (e.g., ATP-based viability assays vs. caspase-3 activation for apoptosis).
- Step 2 : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular uptake studies via fluorescence microscopy).
- Step 3 : Apply statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables (e.g., solvent DMSO concentration, cell line variability) .
Q. How can researchers design a PICOT framework to study the compound’s therapeutic potential?
- PICOT Adaptation :
- Population : In vitro cancer cell lines (e.g., HeLa, MCF-7).
- Intervention : Dose-dependent exposure to 4-oxo derivatives.
- Comparison : Parent chromenone vs. pivalate ester prodrug.
- Outcome : IC50 values, apoptosis markers.
- Time : 24–72-hour exposure.
Data Analysis and Reproducibility
Q. What analytical parameters are critical for validating HPLC methods for this compound?
- Validation Checklist :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.995 |
| LOD/LOQ | ≤ 0.1 µg/mL |
| Precision | RSD ≤ 2% |
| Recovery | 98–102% |
- Troubleshooting : Peak tailing may arise from residual silanol interactions; use end-capped C18 columns with 0.1% formic acid in mobile phase .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
